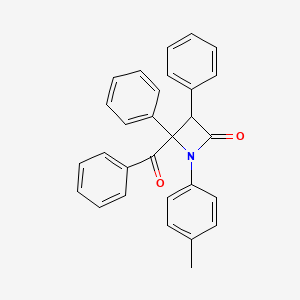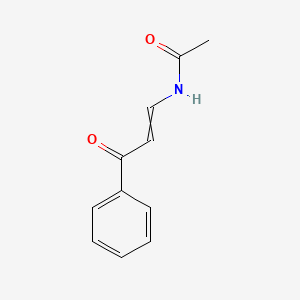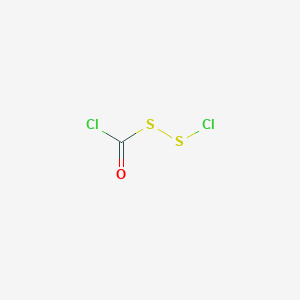
2-Hydroperoxyoctadec-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroperoxyoctadec-2-enoic acid is a hydroperoxide derivative of octadecenoic acid It is a carboxylic acid with a hydroperoxy group attached to the second carbon of the octadecenoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroperoxyoctadec-2-enoic acid typically involves the hydroperoxidation of octadecenoic acid. This can be achieved through the reaction of octadecenoic acid with hydrogen peroxide in the presence of a catalyst, such as tungsten oxide. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxide group at the second carbon position .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroperoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. The use of solid catalysts, such as tungsten oxide supported on alumina, can enhance the efficiency and selectivity of the hydroperoxidation process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroperoxyoctadec-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroperoxy group is highly reactive and can participate in numerous transformations.
Common Reagents and Conditions:
Oxidation: The hydroperoxy group can be further oxidized to form peroxy acids or other oxygenated derivatives.
Reduction: Reduction of the hydroperoxy group can yield hydroxyl derivatives.
Substitution: The hydroperoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include peroxy acids, hydroxyl derivatives, and various substituted octadecenoic acid derivatives .
Applications De Recherche Scientifique
2-Hydroperoxyoctadec-2-enoic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroperoxyoctadec-2-enoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with cellular components, leading to oxidative damage or signaling pathways activation. The compound’s molecular targets include lipids, proteins, and nucleic acids, which can undergo oxidation, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
- 2-Hydroperoxyoctadec-11-enoic acid
- 2-Hydroperoxyoctadec-9,12,15-trienoic acid
- 2-Hydroperoxyoctadec-11,14-dienoic acid
Comparison: 2-Hydroperoxyoctadec-2-enoic acid is unique due to the position of the hydroperoxy group at the second carbon, which imparts distinct reactivity and stability compared to other hydroperoxy derivatives. Its specific structure allows for selective reactions and applications that are not feasible with other similar compounds .
Propriétés
Numéro CAS |
80398-29-4 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
2-hydroperoxyoctadec-2-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22-21)18(19)20/h16,21H,2-15H2,1H3,(H,19,20) |
Clé InChI |
SEUIXDUVXOAFSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC=C(C(=O)O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


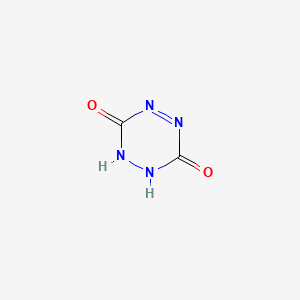
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)
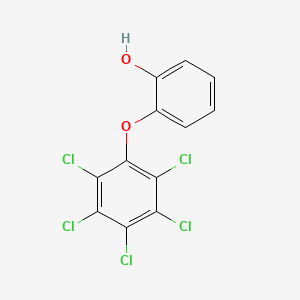
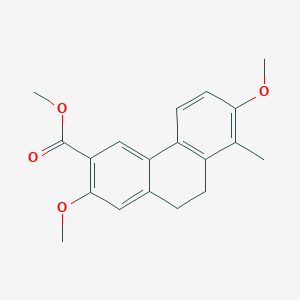
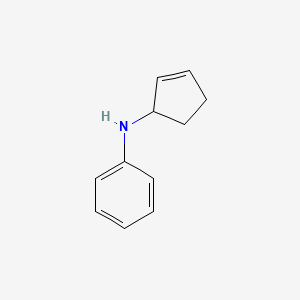
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
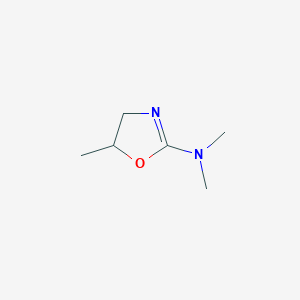
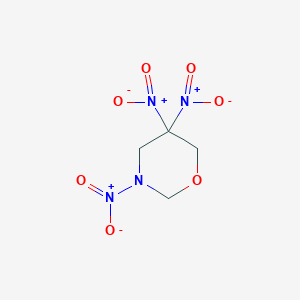
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
![Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride](/img/structure/B14429033.png)
